1-ethyl-1,3-diazinane-2,4,6-trione

Description

Historical Context and Chemical Significance of 1,3-Diazinane-2,4,6-trione Scaffolds in Organic Chemistry

The journey of the 1,3-diazinane-2,4,6-trione scaffold began in 1864 with its first synthesis by German chemist Adolf von Baeyer. wikipedia.org He accomplished this by condensing urea (B33335) with diethyl malonate. wikipedia.org While barbituric acid itself does not possess pharmacological activity, its discovery laid the foundation for the development of a vast array of derivatives with significant applications. researchgate.net

The early 20th century marked a turning point with the introduction of the first medically used barbiturates, barbital (B3395916) in 1903 and phenobarbital (B1680315) in 1912. wikipedia.org This sparked extensive research into modifying the core structure to explore and enhance its properties. The substitution of various alkyl and aryl groups at different positions on the pyrimidine-2,4,6-trione core became a central theme in medicinal chemistry throughout the 20th century.

Beyond their well-known applications, derivatives of the 1,3-diazinane-2,4,6-trione scaffold have also been utilized as building blocks in the synthesis of other important molecules, such as riboflavin (B1680620) (vitamin B2). wikipedia.org

Overview of Structural Features and Core Moiety Relevance in N-Substituted Diazinane-Triones

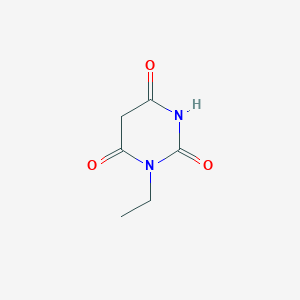

The core of 1-ethyl-1,3-diazinane-2,4,6-trione is the 1,3-diazinane-2,4,6-trione ring. This is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and three carbonyl groups at positions 2, 4, and 6. In the case of this compound, an ethyl group is attached to one of the nitrogen atoms.

The presence of the carbonyl groups and the nitrogen atoms imparts specific chemical properties to the molecule. These functional groups can participate in various chemical reactions, including nucleophilic additions and condensation reactions, allowing for the synthesis of a wide range of derivatives. smolecule.com The substituents on the nitrogen atoms (N-substituents) and at the 5-position of the ring significantly influence the compound's properties, such as its lipophilicity and stability. For instance, the ethyl groups in barbital enhance its ability to cross the blood-brain barrier, while the phenyl group in phenobarbital increases its stability.

The structural complexity of these molecules, with their multiple functional groups, makes them interesting subjects for analytical techniques like NMR spectroscopy and mass spectrometry to determine their detailed molecular structures. solubilityofthings.com

Scope of Academic Research on N-Ethyl Diazinane-Trione Derivatives

Academic research into N-ethyl diazinane-trione derivatives has explored their potential in various scientific fields. While specific research on this compound is limited in publicly available literature, studies on related N-substituted and 5,5-disubstituted derivatives provide insights into the research landscape.

Investigations have been conducted into the synthesis and biological evaluation of various diazinane-trione derivatives. For example, research has explored their potential as antimicrobial and anticancer agents. smolecule.comontosight.ai Some studies suggest that derivatives of these compounds may exhibit cytotoxic effects on cancer cell lines. smolecule.com The mechanisms of action often involve the disruption of essential cellular processes.

Furthermore, the structural framework of diazinane-triones has been used to design compounds with potential neuroprotective properties. smolecule.com The ability to modify the core structure allows for the fine-tuning of properties to target specific biological pathways.

The synthesis of complex molecules incorporating the this compound moiety has also been reported, indicating its use as a building block in organic synthesis. a2bchem.com Research continues to explore the synthesis of novel derivatives and their potential applications in medicinal chemistry and materials science. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKUPLCQYHQBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292708 | |

| Record name | 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50721-57-8 | |

| Record name | NSC85000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Studies of 1 Ethyl 1,3 Diazinane 2,4,6 Trione

Electrophilic and Nucleophilic Reactivity at the Diazinane-Trione Core

Nucleophilic substitution reactions are a key feature of the chemistry of barbituric acid derivatives. While direct substitution on the unsubstituted ring is uncommon, derivatization, particularly at the C-5 position, facilitates such reactions. For instance, studies on related compounds like 5-bromo-5-ethylbarbituric acid demonstrate that the bromine atom can be displaced by various nucleophiles. gatech.edu The reaction of 5-bromo-5-ethylbarbituric acid with 1-methyltryptamine, for example, results in a rapid substitution reaction. gatech.edu

Similarly, research on 1,3-dimethylbarbituric acid has shown that a pyridinium (B92312) group attached to a C-5 methylene (B1212753) bridge can be substituted by various nucleophiles, including cyanide and sulfide (B99878) anions. researchgate.net This suggests that a 1-ethyl substituent would similarly permit such substitution patterns, as the N-alkylation primarily influences solubility and steric hindrance rather than fundamentally altering the ring's susceptibility to nucleophilic attack on its derivatives. mdpi.com The general mechanism involves the attack of a nucleophile on an electrophilic center, often a C-5 carbon atom made electrophilic by a suitable leaving group.

Table 1: Examples of Nucleophilic Substitution on Barbituric Acid Derivatives

| Reactant | Nucleophile | Product | Observations | Reference |

| 5-Bromo-5-ethylbarbituric acid | 1-Methyltryptamine | Substitution product | Heat evolution and immediate precipitate formation. | gatech.edu |

| 1,3-Dimethyl-5-(pyridinium-1-ylmethyl)-barbiturate | Cyanide anion | 1,3-Dimethyl-5-(cyanomethyl)barbituric acid | Substitution of the pyridinium fragment. | researchgate.net |

The diazinane-trione ring system and its derivatives can participate in various cycloaddition reactions. wikipedia.org These reactions are crucial for constructing more complex molecular architectures, particularly spirocyclic compounds. clockss.org For instance, N,N'-dipropargylated 1,3-dimethylbarbituric acid has been used to generate a transient diene intermediate, which then undergoes Diels-Alder reactions. clockss.org This strategy highlights the utility of the barbiturate (B1230296) core as a scaffold for complex organic synthesis.

While direct studies on 1-ethyl-1,3-diazinane-2,4,6-trione with diazoalkanes are not extensively detailed in the provided literature, the general reactivity of diazoalkanes involves either the formation of carbene intermediates or 1,3-dipolar cycloadditions. d-nb.inforesearchgate.net Photochemical reactions of azodicarboxylates can generate triplet species that react with diazoalkanes to form an azomethine ylide, which can subsequently undergo cycloaddition. d-nb.info Furthermore, alkylidene barbiturates, which are derivatives formed from the C-5 position, are known to be highly reactive partners in [3+2] and [4+2] cycloaddition reactions. mdpi.com This reactivity allows for the construction of spiro-compounds where the barbiturate ring is linked to another ring system through a single carbon atom. mdpi.com

The trione (B1666649) system of this compound can undergo both oxidation and reduction, although these transformations often require specific reagents to overcome the stability of the aromatic-like sextet of the enol form. mdpi.com The reduction of barbituric acids can be challenging, but selective methods have been developed. For example, the use of samarium(II) iodide (SmI2) in the presence of water has been shown to achieve a chemoselective monoreduction of the carbonyl groups to furnish hemiaminals. researchgate.net This single-electron-transfer process provides a pathway to novel mono- and bicyclic hemiaminal products. researchgate.net

Oxidative transformations can also be performed. For example, the oxidation of barbituric acid can lead to the formation of nitrobarbituric acid, which can then be reduced to aminobarbituric acid (uramil). Derivatives of barbituric acid, such as 5-arylidene barbituric acids, have themselves been used as mild oxidizing agents for allylic and benzylic alcohols, acting as models for redox coenzymes. isca.me

C-5 Functionalization and Derivatization Strategies

The C-5 position of this compound is the most reactive site for functionalization due to the presence of an active methylene group. The two adjacent carbonyl groups significantly increase the acidity of the C-5 protons, facilitating deprotonation and subsequent reaction with electrophiles. jetir.org

The Knoevenagel condensation is a cornerstone of barbituric acid chemistry, involving the reaction of the active methylene group at C-5 with aldehydes or ketones. wikipedia.orgiau.ir This reaction is typically catalyzed by a weak base and results in the formation of a C-C double bond. wikipedia.org A wide range of catalysts have been employed to facilitate this transformation, including ionic liquids, nanoparticles, and solid acid catalysts, often under environmentally friendly conditions. mdpi.comisca.meinorgchemres.org

The reaction proceeds via a nucleophilic addition of the enolate of the barbituric acid to the carbonyl group of the aldehyde, followed by dehydration to yield the final product. wikipedia.org This method is highly efficient for synthesizing 5-arylidene barbituric acid derivatives. nih.govresearchgate.net The presence of the N-ethyl group on the ring does not impede this reaction; it primarily influences the physical properties of the resulting derivatives.

Table 2: Catalysts Used in Knoevenagel Condensation of Barbituric Acids

| Catalyst | Aldehyde Type | Reaction Conditions | Yields | Reference |

| [TPPHSP]Br (ionic liquid) | Aromatic aldehydes | EtOH–water reflux | High | mdpi.com |

| CuO nanoparticles | Aromatic aldehydes | Room temperature, high-speed stirring | Quantitative | isca.me |

| Sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H) | Aromatic aldehydes | Reflux in water | Excellent | iau.ir |

| Fe2O3/MFe2O4 (M=Cu, Ni) nanoparticles | Aromatic aldehydes | Mild conditions | High | inorgchemres.org |

The direct products of the Knoevenagel condensation are olefinic derivatives, specifically 5-alkylidene or 5-arylidene barbiturates. nih.gov These compounds contain a carbon-carbon double bond at the C-5 position, conjugating the pyrimidine (B1678525) ring with the substituent. These derivatives are not only important final products but also serve as versatile intermediates for further chemical transformations. mdpi.com

The synthesis of these derivatives has been achieved through various methods, from traditional refluxing in solvents like ethanol (B145695) to greener approaches such as grinding, ultrasound irradiation, and electrochemical synthesis. researchgate.netd-nb.info For example, an electrochemical method reacting barbituric acid with aldehydes in water has been shown to produce 5-benzylidenebarbiturates efficiently and in highly pure forms within minutes. d-nb.info The resulting enone system in these derivatives is a key feature, making them useful in applications such as charge transfer complexes and as Michael acceptors in subsequent reactions. mdpi.comwikipedia.org

Introduction of Halogen and Other Functional Groups at C-5

The C-5 position of the this compound ring is activated by the two adjacent carbonyl groups, making it susceptible to a variety of substitution reactions. This reactivity allows for the introduction of halogens and other functional groups, providing a pathway to a diverse range of derivatives.

Halogenation at the C-5 position is a common transformation for barbituric acid and its derivatives. For instance, the bromination of 5-phenylbarbituric acid has been successfully achieved using bromine water in an aqueous sodium hydroxide (B78521) solution. This method provides a route to 5-bromo-5-phenylbarbituric acid, a precursor for further functionalization. While direct halogenation studies on this compound are not extensively detailed in the available literature, the established reactivity of the barbiturate core suggests that similar methods would be applicable.

The introduction of other functional groups at the C-5 position is also a well-explored area for the broader class of barbiturates. The resulting 5-substituted derivatives are of significant interest due to their potential biological activities. For example, various amine functionalities have been introduced at the C-5 position of 5-bromobarbituric acid derivatives through nucleophilic substitution reactions. These reactions are typically carried out in a suitable solvent like methanol, leading to the formation of the corresponding 5-amino-substituted barbiturates.

Furthermore, the C-5 position can be functionalized through acylation reactions. Studies on 1,3-dialkyl-substituted barbituric acids have shown that monoacylation at the C-5 position can be achieved efficiently. This reaction typically involves the sodium salt of the barbiturate derivative and an acyl chloride in the presence of a base such as pyridine. This method provides a route to 5-acylbarbiturates, which can serve as intermediates for the synthesis of more complex molecules.

A variety of C-5 substituted barbituric acid derivatives have been synthesized, highlighting the versatility of this position for introducing chemical diversity. The following table summarizes some examples of functional groups that have been introduced at the C-5 position of the barbituric acid scaffold.

| Functional Group Introduced | Reagents and Conditions | Reference Compound |

| Bromo | Bromine water, aq. NaOH | 5-Phenylbarbituric acid |

| Amino | Various amines, Methanol | 5-Bromobarbituric acid derivatives |

| Acyl | ω-chloroalkanoyl chloride, Pyridine, THF | 1,3-Dimethylbarbituric acid |

Ring Expansion and Ring Contraction Reactions of Diazinane-Trione Scaffolds

The transformation of the 1,3-diazinane-2,4,6-trione ring system into larger or smaller heterocyclic structures represents an area of significant synthetic interest. However, specific studies detailing ring expansion or ring contraction reactions of this compound are not prominently featured in the scientific literature. General principles of organic chemistry suggest potential pathways for such transformations.

Ring expansion could potentially be achieved through reactions that involve the insertion of an atom or a group of atoms into the existing ring. For instance, reactions involving diazomethane (B1218177) or other carbene precursors could theoretically lead to the insertion of a methylene group and the formation of a seven-membered ring. Another hypothetical approach could involve a rearrangement reaction, such as a Tiffeneau-Demjanov-type rearrangement, if a suitable precursor with an exocyclic leaving group could be synthesized from the diazinane-trione scaffold.

Ring contraction of the diazinane-trione ring is also a theoretical possibility. One could envision a Wolff rearrangement of a diazoketone derived from the barbiturate ring, which could lead to a five-membered ring system. Another potential pathway might involve an extrusion reaction, where a fragment of the ring is removed, leading to a smaller heterocyclic structure.

It is important to emphasize that these are hypothetical reaction pathways based on established principles of organic synthesis. Dedicated research focusing on the ring expansion and contraction of this compound would be necessary to validate these possibilities and explore the scope and limitations of such transformations.

Complexation Chemistry of Diazinane-Trione Ligands (e.g., Metal-Organic Frameworks, Coordination Compounds)

The this compound molecule possesses multiple potential coordination sites, including the nitrogen and oxygen atoms of the amide and carbonyl groups. This makes it a potentially interesting ligand for the formation of coordination compounds and metal-organic frameworks (MOFs). The coordination chemistry of the broader class of barbiturates has been explored, providing insights into the potential behavior of the N-ethyl derivative.

Barbituric acid and its derivatives can act as ligands, coordinating to metal ions through their deprotonated nitrogen atoms and/or the carbonyl oxygen atoms. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The resulting metal complexes can exhibit a variety of structures, from simple mononuclear complexes to extended polymeric networks.

While the direct use of this compound in the synthesis of MOFs is not widely reported, the structural features of the molecule are conducive to the formation of such extended structures. The ability to form hydrogen bonds and coordinate to metal centers could allow it to act as a building block in the self-assembly of porous crystalline materials. The ethyl group on one of the nitrogen atoms would likely influence the steric and electronic properties of the ligand, potentially leading to the formation of novel MOF architectures with unique properties.

Further research is needed to fully explore the potential of this compound as a ligand in coordination chemistry and materials science. Systematic studies on its coordination behavior with a range of metal ions would be valuable in elucidating its ligating properties and in the rational design of new coordination compounds and MOFs with tailored structures and functions.

Chemical Stability and Degradation Pathways in Diverse Chemical Environments

The chemical stability of this compound is a critical factor in its synthesis, storage, and application. Like other barbituric acid derivatives, its stability is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles or electrophiles.

The barbiturate ring is susceptible to hydrolysis, particularly under basic conditions. The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the opening of the pyrimidine ring. The initial products of this degradation are malonuric acids, which can undergo further decomposition. For instance, studies on the hydrolysis of pentobarbital, a structurally related C-5 disubstituted barbiturate, have shown that the monoanionic form degrades via ring opening at the 1-6 position to yield the corresponding malonuric acid. This intermediate can then decarboxylate to form a ureide derivative, which can be further hydrolyzed to an amide and a carboxylic acid.

The stability of the barbiturate ring is also affected by acidic conditions, although generally to a lesser extent than under basic conditions. In strongly acidic media, dealkylation at the C-5 position has been observed for some barbiturates.

The presence of the N-ethyl group in this compound may influence its stability profile compared to N-unsubstituted or N,N'-disubstituted analogs. The electron-donating nature of the ethyl group could potentially affect the acidity of the remaining N-H proton and the susceptibility of the carbonyl groups to nucleophilic attack.

The following table summarizes the expected degradation products of this compound under hydrolytic conditions, based on the known degradation pathways of related barbiturates.

| Condition | Potential Degradation Products |

| Basic Hydrolysis | N-Ethylmalonuric acid, N-ethylureide of the corresponding malonic acid, ethylurea, malonic acid derivatives |

| Acidic Conditions | Potential for C-5 dealkylation (if substituted), ring-opened products |

Detailed kinetic studies and product analysis under a range of chemical environments would be necessary to fully elucidate the degradation pathways and stability profile of this compound.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1,3 Diazinane 2,4,6 Trione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These methods are crucial for determining the most stable conformations and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov For molecules like 1-ethyl-1,3-diazinane-2,4,6-trione, DFT methods are employed to find the lowest energy arrangement of atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311G(d,p) or 6-311++G(d,p). researchgate.netijeat.orgmdpi.com The choice of functional and basis set is critical for obtaining reliable results. For instance, studies on similar pyrimidine (B1678525) derivatives have successfully used the B3LYP/6-311G(d,p) level of theory for geometry optimization. nih.gov The process of geometry optimization not only provides the most stable structure but also yields important thermodynamic parameters.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidinetrione Ring System (based on related compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O | 1.22 | N1-C2-N3 | 116.5 |

| C4=O | 1.21 | C2-N3-C4 | 125.0 |

| C6=O | 1.21 | N3-C4-C5 | 117.5 |

| N1-C2 | 1.38 | C4-C5-C6 | 118.0 |

| N3-C2 | 1.38 | C5-C6-N1 | 117.5 |

| N1-C6 | 1.39 | C6-N1-C2 | 125.5 |

| N1-C(ethyl) | 1.48 | C2-N1-C(ethyl) | 117.0 |

Note: The data in this table is illustrative and based on computational studies of similar barbiturate (B1230296) structures. Actual values for this compound would require specific calculations.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Beyond DFT, other computational methods contribute to understanding the conformational landscape of molecules. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally more demanding than DFT. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. These methods are particularly useful for exploring the potential energy surfaces of larger molecules or for preliminary conformational searches before employing more rigorous methods like DFT for refinement.

For this compound, conformational analysis would focus on the rotation of the ethyl group attached to the nitrogen atom. While the pyrimidinetrione ring is relatively rigid, different orientations of the ethyl group can lead to distinct conformers with slightly different energies. Both ab initio and semi-empirical methods can be used to map out the energetic landscape of this rotation, identifying the most stable rotamers and the energy barriers between them.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, providing a direct link between the theoretical model of a molecule and experimental observations.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT. researchgate.net

The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. researchgate.net Studies on barbituric acid and its derivatives have shown that DFT calculations can accurately reproduce experimental chemical shifts. researchgate.netscielo.br For this compound, calculations would predict distinct signals for the ethyl protons (a quartet and a triplet), the N-H proton, and the methylene (B1212753) protons of the pyrimidinetrione ring, as well as for the various carbon atoms. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can also be modeled computationally. researchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C2 (C=O) | ~151 | N-CH₂-CH₃ | ~3.9 (quartet) |

| C4/C6 (C=O) | ~165 | N-CH₂-CH₃ | ~1.2 (triplet) |

| C5 (CH₂) | ~41 | C5-H₂ | ~3.5 (singlet) |

| N-CH₂ | ~42 | N3-H | ~11.0 (singlet) |

| CH₃ | ~13 |

Note: These are estimated values based on data from related N-alkylated barbiturates and are highly dependent on the computational method and solvent model used. scielo.brcore.ac.uk

Theoretical Vibrational Analysis (IR and Raman Frequencies and Intensities)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)), can predict the vibrational spectrum. mdpi.comtandfonline.com

The output of these calculations includes the frequencies of the vibrational modes and their corresponding intensities. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of observed absorption bands to specific molecular motions. For this compound, key predicted vibrational modes would include the C=O stretching frequencies, N-H bending and stretching, C-N stretching, and the various vibrations of the ethyl group. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor for better agreement.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The electronic properties of a molecule are governed by the distribution and energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.combiointerfaceresearch.com A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrimidinetrione ring, particularly on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl groups, which are the primary electron-accepting sites. The ethyl group will have a modest influence on the energies of these orbitals through its inductive effect. rsc.org

Table 3: Representative Frontier Molecular Orbital Energies (eV) for a Pyrimidinetrione System

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 |

Note: These values are illustrative and based on DFT calculations of similar barbiturate derivatives. The exact values depend on the specific compound and the level of theory used. mdpi.comrsc.org

Analysis of the frontier molecular orbitals is also essential for understanding the molecule's potential role in electronic applications and for predicting its reactivity in chemical reactions. acs.org

Synthesis and Characterization of Novel Analogs and Derivatives of 1 Ethyl 1,3 Diazinane 2,4,6 Trione

Design Principles for Modifying the N-Substituted Diazinane-Trione Scaffold

The design of novel analogs based on the 1-ethyl-1,3-diazinane-2,4,6-trione scaffold focuses on systematic structural modifications to modulate properties such as lipophilicity, polar surface area, and molecular geometry. These modifications are primarily targeted at the nitrogen atoms (N1 and N3) and the C-5 carbon atom of the diazinane ring. nih.govresearchgate.net

Exploration of Diverse N-Substitution Patterns (e.g., at N1 and N3)

The substitution pattern on the nitrogen atoms of the diazinane-trione ring is a critical determinant of the molecule's properties. While the parent compound features an ethyl group at the N1 position, research has explored a wide variety of substituents at both the N1 and N3 positions. The synthesis of N-substituted diazinane-triones often involves the alkylation or arylation of barbituric acid or its pre-substituted derivatives.

The primary goals of exploring diverse N-substitution patterns include:

Modulating Lipophilicity: Introducing alkyl or aryl groups of varying sizes and polarities at the nitrogen positions can significantly alter the compound's solubility and ability to cross biological membranes. For instance, replacing a smaller alkyl group with a biphenyl (B1667301) moiety was shown to increase lipophilicity and polarizability. nih.gov

Introducing Functional Groups: Attaching functionalized side chains allows for further chemical modification or can introduce specific interactions with biological targets.

Research has demonstrated the synthesis of a diverse library of N-substituted analogs to investigate structure-activity relationships for various applications. researchgate.net Modifications range from simple alkyl chains, like the butyl group in 1-butyl-1,3-diazinane-2,4,6-trione, to more complex aryl moieties like phenyl or 4-methoxyphenyl (B3050149) groups.

Table 1: Examples of N-Substituents on the Diazinane-Trione Scaffold and Their Rationale

| Substituent Group | Position(s) | Rationale for Modification |

|---|---|---|

| Butyl | N1 | Increase lipophilicity compared to ethyl. |

| Phenyl | N1 | Introduce aromaticity for potential π-π stacking interactions. nih.gov |

| 4-Methoxyphenyl | N1 | Modulate electronic properties and hydrogen-bonding capacity. |

| Dicyclohexyl | N1, N3 | Increase steric bulk and lipophilicity. cymitquimica.com |

| 4-Fluorobenzyl | N1 | Enhance lipophilicity through the fluorine atom. ontosight.ai |

Impact of C-5 Substitution on Ring Conformation and Reactivity

The C-5 position of the 1,3-diazinane-2,4,6-trione ring is a highly reactive site, typically featuring an active methylene (B1212753) group. This site is readily functionalized, most commonly through Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction introduces a double bond at the C-5 position, which extends the conjugation of the system and significantly impacts the molecule's geometry and electronic properties.

Substitution at the C-5 position has been shown to:

Create Planar Structures: The introduction of a benzylidene group, for example, can lead to an essentially planar molecular structure, as seen in compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. nih.govresearchgate.net This planarity can facilitate intermolecular interactions such as π-π stacking in crystal structures.

Serve as a Precursor for Further Reactions: The exocyclic double bond created at C-5 is an excellent Michael acceptor, enabling subsequent addition reactions to build more complex fused or spirocyclic systems. orientjchem.org

Introduce Diverse Chemical Moieties: A wide range of substituents, from simple alkylidene groups to complex heterocyclic fragments like indolylmethylidene, can be introduced at C-5, providing a powerful tool for generating chemical diversity. For instance, derivatives with a thiophen-2-ylmethylidene group at C-5 have been synthesized and studied. ontosight.ai

Table 2: Influence of C-5 Substitution on Diazinane-Trione Derivatives

| C-5 Substituent | Method of Introduction | Impact on Structure/Reactivity |

|---|---|---|

| Benzylidene | Knoevenagel Condensation | Creates a planar, conjugated system; acts as a key building block. nih.gov |

| Arylidene | Knoevenagel Condensation | Precursor for synthesizing pyrano[2,3-d]pyrimidine derivatives. researchgate.net |

| (1-Acetylindol-3-yl)methylidene | Condensation Reaction | Introduces a complex heterocyclic moiety for diverse interactions. |

| Phenoxyethyl and Phenylethyl | Alkylation | Creates a non-planar spiro-like center at C5. ontosight.ai |

Synthesis of Fused Heterocyclic Systems Containing the 1,3-Diazinane-2,4,6-trione Moiety

The 1,3-diazinane-2,4,6-trione scaffold is a valuable synthon for constructing more elaborate fused heterocyclic systems. These reactions often leverage the reactivity of both the N-H protons and the active C-5 methylene group to build new rings onto the core structure.

Pyrano- and Furopyrano-Pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are a class of fused heterocycles synthesized from barbituric acid derivatives. These syntheses frequently employ a one-pot, multi-component domino reaction strategy. beilstein-journals.orgnih.gov A common approach involves the reaction of an arylidene barbituric acid (formed by Knoevenagel condensation at C-5) with a compound containing an active methylene group, such as malononitrile (B47326). orientjchem.orgresearchgate.net

For example, 7-amino-4-oxo-5-aryl-2-thioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles have been prepared by reacting arylidene thiobarbituric acids with malononitrile. orientjchem.org This reaction proceeds via a Michael addition of the malononitrile anion to the exocyclic double bond of the arylidene precursor, followed by intramolecular cyclization and tautomerization to yield the final pyran-fused product. Researchers have also successfully used indium catalysts in multi-component reactions to synthesize pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidine derivatives from barbituric acids, aldehydes, and active methylene compounds. beilstein-journals.org

Spiro-Fused Diazinane-Trione Compounds and Multi-Ring Systems

Spiro compounds containing a 1,3-diazinane-2,4,6-trione ring are of significant interest due to their rigid, three-dimensional structures. The synthesis of these complex scaffolds is often achieved through multi-component reactions (MCRs). rsc.org A prominent strategy involves the reaction of isatins, an active methylene compound (like malononitrile), and a barbituric acid derivative. mdpi.com

A plausible mechanism for such a three-component reaction begins with the Knoevenagel condensation of isatin (B1672199) and malononitrile to form an intermediate. This is followed by a Michael addition of the barbituric acid anion to the intermediate, and a subsequent intramolecular cyclization and rearrangement to yield the spiro-fused product, such as a spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] derivative. mdpi.com These MCRs are valued for their efficiency and atom economy in constructing architecturally complex molecules from simple starting materials. arkat-usa.orgbeilstein-journals.org

Development of Novel Diazinane-Trione Based Building Blocks for Complex Molecule Synthesis

The 1,3-diazinane-2,4,6-trione core and its simple derivatives are recognized as versatile building blocks in organic synthesis. cymitquimica.comsolubilityofthings.com Their utility stems from multiple reactive sites that can be selectively functionalized to construct a wide range of more complex molecules. Benzylidenebarbituric acids, for example, are considered important building blocks for the synthesis of pyrazolo- nih.govresearchgate.net-1,3-diazinane derivatives. nih.govresearchgate.net

The diazinane-trione scaffold can be used to prepare:

Fused Heterocycles: As described previously, the scaffold is a cornerstone for synthesizing pyrano- and pyridino-fused pyrimidines. researchgate.net

Spiro Compounds: It is a key component in MCRs for generating spiro-fused heterocyclic systems. rsc.org

Substituted Monocyclic Derivatives: The scaffold allows for the systematic introduction of various functional groups at the N1, N3, and C5 positions, creating a library of substituted diazinanes for further synthetic elaboration or for screening in various applications. nih.govresearchgate.net

The development of synthetic methodologies, such as catalyst-free synthesis of pyrimidine-fused heterocycles or indium-catalyzed domino reactions, continues to expand the utility of diazinane-triones as foundational synthons in modern organic chemistry. beilstein-journals.orgresearchgate.net

Integrated Analytical Characterization of Newly Synthesized Analogs

The comprehensive characterization of newly synthesized analogs of this compound is a critical step to confirm their molecular structures and purity. This process involves a combination of spectroscopic and spectrometric techniques, each providing unique and complementary information. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the synthesized analogs.

In ¹H NMR spectra of this compound derivatives, the ethyl group at the N1 position gives rise to a characteristic triplet and quartet pattern. The chemical shifts of these protons can be influenced by the nature of substituents elsewhere on the ring. Protons on substituents at the C5 position will also exhibit distinct signals, providing clear evidence for successful modification at this site. For instance, the introduction of an aromatic ring at C5 will result in signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The carbonyl carbons (C2, C4, C6) of the diazinane-trione ring typically appear at the downfield end of the spectrum (around 150-175 ppm). The methylene and methyl carbons of the N-ethyl group, as well as the carbons of any C5-substituents, will have characteristic chemical shifts that confirm their presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the trione (B1666649) ring, typically appearing in the region of 1650-1750 cm⁻¹. The presence of an N-H bond in monosubstituted or unsubstituted amides within the ring will show a stretching vibration around 3200 cm⁻¹. The C-H stretching vibrations of the alkyl and any aromatic groups will also be visible. Changes in the position and intensity of these bands upon substitution can provide evidence for the formation of the desired analog.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. For a newly synthesized analog, the molecular ion peak (M⁺) in the mass spectrum will correspond to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also be diagnostic, often showing characteristic losses of small molecules or fragments related to the substituents on the parent ring.

The integrated use of these analytical techniques provides a comprehensive and unambiguous characterization of the newly synthesized analogs of this compound, ensuring the structural integrity and purity of the compounds for further investigation.

Table 1: Representative ¹H NMR Spectroscopic Data for a Hypothetical Analog: 5-benzyl-1-ethyl-1,3-diazinane-2,4,6-trione

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.15 | br s | - |

| Aromatic-H | 7.20-7.35 | m | - |

| N-CH₂ | 3.90 | q | 7.2 |

| C5-CH₂ | 3.20 | s | - |

| N-CH₂-CH₃ | 1.20 | t | 7.2 |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Hypothetical Analog: 5-benzyl-1-ethyl-1,3-diazinane-2,4,6-trione

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2, C4, C6) | 151.5, 169.0, 171.2 |

| Aromatic-C | 127.5, 128.8, 129.5, 135.0 |

| C5 | 58.5 |

| N-CH₂ | 41.0 |

| C5-CH₂ | 35.5 |

| N-CH₂-CH₃ | 13.0 |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures.

Table 3: Key IR Absorption Bands for Derivatives of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3150 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch | 1750-1650 | Strong |

| C-N Stretch | 1400-1200 | Medium |

Note: The exact positions of the absorption bands can vary depending on the specific substituents and the physical state of the sample.

Future Directions in the Academic Research of 1 Ethyl 1,3 Diazinane 2,4,6 Trione Chemistry

Exploration of Underexplored Regio- and Stereoselective Synthetic Routes

The synthesis of substituted diazinane-triones is a well-established field, but the development of highly efficient regio- and stereoselective routes remains a significant area for future investigation. While classical syntheses often involve the condensation of ureas with malonic acid derivatives, future research will likely focus on more advanced and precise methodologies.

Regioselective Synthesis: Future efforts will likely concentrate on developing one-pot multi-component reactions (MCRs) to construct complex diazinane-trione scaffolds with high regioselectivity. beilstein-journals.orgresearchgate.net The use of sustainable catalysts, such as indium(III) chloride or citric acid, in aqueous media could offer greener and more efficient synthetic pathways. beilstein-journals.orgprimescholars.com Research into tandem reactions, where multiple bond-forming events occur in a single operation, could lead to the rapid assembly of novel derivatives from simple precursors. mdpi.com For instance, developing a regioselective synthesis for unsymmetrically substituted pyrazoles has been shown to be critical for creating specific ligands for biological targets like the estrogen receptor, a principle that can be applied to diazinane-trione chemistry. nih.gov

Stereoselective Synthesis: The introduction of stereocenters into the 1-ethyl-1,3-diazinane-2,4,6-trione backbone is a critical goal for developing compounds with specific biological activities. Future research will explore the use of chiral catalysts and auxiliaries to control the stereochemical outcome of synthetic transformations. Methodologies such as tandem aza-Prins type reactions could be adapted for the stereocontrolled synthesis of larger nitrogen-containing heterocyclic systems derived from the diazinane-trione core. rsc.org The stereoselective construction of dienes, which are versatile synthetic intermediates, highlights the importance of controlling stereochemistry for influencing biological and physical properties, a concept directly applicable to the synthesis of chiral diazinane-trione derivatives. mdpi.com

Advanced Mechanistic Studies of Complex Transformation Reactions

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. While the general reactivity of the diazinane-trione core is known, involving nucleophilic substitution and condensation reactions, the intricate details of more complex transformations are yet to be fully elucidated.

Future research will likely employ a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational modeling to investigate reaction pathways. A key area of interest is the mechanism of intramolecular cyclizations. For example, studies on related ortho-halobenzylidene barbiturates have proposed a mechanism involving an intramolecular hetero-Diels-Alder cyclization followed by re-aromatization, a pathway that could be relevant for derivatives of this compound. researchgate.net Understanding such mechanisms at a molecular level allows for the rational design of substrates that favor specific outcomes, leading to higher yields and cleaner reactions. researchgate.net

Innovative Applications of Computational Chemistry for Rational Design of Chemical Probes and Ligands

Computational chemistry is a powerful tool for accelerating the discovery and optimization of bioactive molecules. For this compound, computational methods can guide the rational design of derivatives as chemical probes and selective ligands for biological targets.

Rational Design of Chemical Probes: Chemical probes are essential tools for studying protein function and validating drug targets. frontiersin.org The design process often begins with a ligand of interest, which is then equipped with a reactive group for covalent modification and a reporter group for detection. frontiersin.org Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to specific protein targets. tandfonline.comnih.gov These simulations can help prioritize which derivatives to synthesize, saving time and resources. Future work could focus on designing activity-based probes that exploit an enzyme's catalytic mechanism for covalent labeling. frontiersin.org

Ligand Design and Optimization: Computational studies can elucidate the structure-activity relationships (SAR) of diazinane-trione derivatives. By modeling the interactions between a series of ligands and their target protein, researchers can identify key structural features responsible for binding affinity and selectivity. For example, docking and MD studies have been used to suggest that certain chromene derivatives incorporating a diazinane-trione moiety may act as DNA intercalators, qualifying them as potential anticancer leads. tandfonline.com Similar approaches can be applied to design this compound-based ligands for a wide range of biological targets. Furthermore, objective, data-driven scoring metrics can be developed to assess and prioritize potential chemical probes based on potency, selectivity, and other key criteria. nih.gov

Development of Novel Analytical Methodologies for Complex Diazinane-Trione Reaction Mixtures and Products

The synthesis and transformation of this compound can lead to complex mixtures of reactants, intermediates, products, and byproducts. The development of advanced and efficient analytical methods is crucial for reaction monitoring, product characterization, and purity assessment.

Future research in this area will focus on enhancing the resolution, sensitivity, and speed of analytical techniques. While standard methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used, there is a need for methods capable of handling the complexity of novel reaction systems. researchgate.netsielc.com

Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be indispensable for the unambiguous structural elucidation of novel, complex derivatives. tandfonline.comsolubilityofthings.com For complex mixtures, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) will continue to be a cornerstone for separating and identifying individual components. The development of new stationary phases in HPLC could offer improved separation of structurally similar diazinane-trione derivatives. sielc.com These advanced analytical tools are essential for supporting the synthetic and mechanistic studies outlined in the preceding sections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.